5-Amino-2-methylnicotinaldehyde
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Overview
Description
5-Amino-2-methylnicotinaldehyde is an organic compound with the molecular formula C7H8N2O. It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 5-position and a methyl group at the 2-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methylnicotinaldehyde typically involves the nitration of 2-methylnicotinaldehyde followed by reduction to introduce the amino group. The reaction conditions often include the use of nitric acid for nitration and hydrogenation catalysts for reduction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: 5-Amino-2-methylnicotinic acid.
Reduction: 5-Amino-2-methyl-1-hydroxy-nicotinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-methylnicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-methylnicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aldehyde group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylnicotinaldehyde: Similar structure but with the amino and methyl groups swapped.
5-Amino-2-methylpyridine: Lacks the aldehyde group.
5-Amino-2-methylbenzoic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
5-Amino-2-methylnicotinaldehyde is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and interaction with biological targets. This makes it a valuable compound for targeted synthesis and potential therapeutic applications .
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
5-amino-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-6(4-10)2-7(8)3-9-5/h2-4H,8H2,1H3 |
InChI Key |
AJOFKSNLRFKEGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)N)C=O |
Origin of Product |
United States |
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